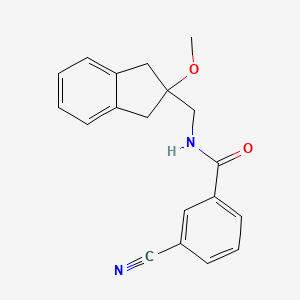![molecular formula C17H21NO2 B2843837 7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 750626-37-0](/img/structure/B2843837.png)
7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is a chemical compound . It is a derivative of chromen-2-one, a class of compounds that have been extensively studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized from three intermediates, such as (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid benzylidene-hydrazides .Molecular Structure Analysis
The molecular formula of “this compound” is C17H21NO2 . The average mass is 271.354 Da and the monoisotopic mass is 271.157227 Da .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, a derivative within the broader family of chromen-2-one compounds, has been researched for its applications in organic light-emitting diodes (OLEDs). A study synthesized various anthracene derivatives containing the coumarin moiety, demonstrating their potential use as emitting layers in OLEDs. The efficiency and performance of these compounds were evaluated, showcasing their contribution to the development of non-doped OLEDs with promising luminescence efficiency (Jung et al., 2017).
Antimicrobial and Antioxidant Activities
Another area of research involves the synthesis and characterization of Pd(II) complexes with chromone-based Schiff bases, including derivatives similar to the compound . These complexes have shown significant antimicrobial activity against various microorganisms and displayed comparable antioxidant activities. This suggests the potential of this compound and its related compounds in developing new antimicrobial and antioxidant agents (Kavitha & Reddy, 2016).
Cytotoxic and Antibacterial Properties
Further research into chromen-2-one derivatives has explored their cytotoxic and antibacterial activities. A particular study synthesized various derivatives and screened them for selected biological activities, identifying compounds with a high degree of cytotoxic activity and significant bactericidal properties. This indicates the potential of such compounds, including this compound, in the development of new therapeutic agents with cytotoxic and antibacterial efficacy (Khan et al., 2003).
Antimicrobial Agents through Microwave Facilitation
Another study focused on the microwave-assisted synthesis of coumarin-benzoxazole clubbed 1,2,3-triazoles, aiming to discover new antimicrobial agents. This research highlights the efficiency and effectiveness of using microwave irradiation for the synthesis of compounds with potential antimicrobial properties, including those related to this compound (Nesaragi et al., 2021).
Anticancer Agents
The search for novel anticancer agents has led to the exploration of 4-aryl-4H-chromenes as apoptosis inducers. Research in this area has developed compounds, including those structurally related to this compound, that have demonstrated potent activity in inducing apoptosis and inhibiting cell growth, thus showing promise as novel anticancer therapeutics (Kemnitzer et al., 2008).
Propiedades
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSEXHYOLACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)
![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)
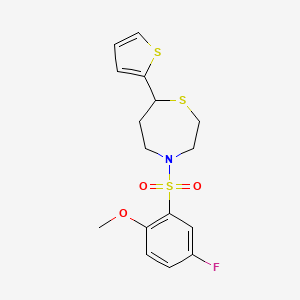
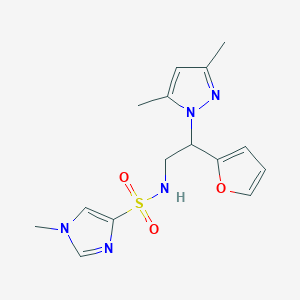

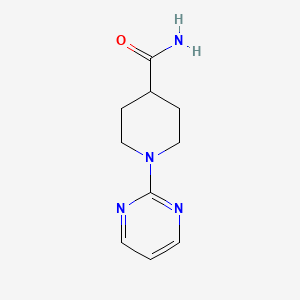
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
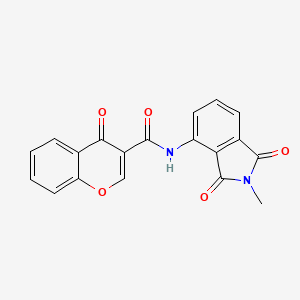
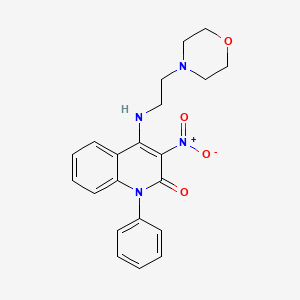
![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)
![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)
